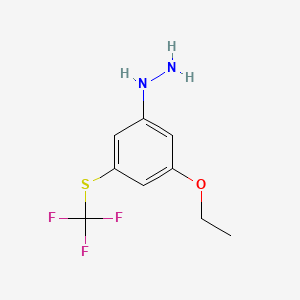

1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine

Description

1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine is a specialized aromatic hydrazine derivative characterized by a benzene ring substituted with an ethoxy (-OCH2CH3) group at position 3 and a trifluoromethylthio (-SCF3) group at position 5. The hydrazine (-NHNH2) moiety at position 1 enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethylthio group is a potent electron-withdrawing substituent, which significantly influences the compound’s electronic properties and nucleophilicity . With a molecular formula of C9H11F3N2OS and molecular weight of 252.26, it is produced under ISO-certified conditions with ≥98% purity, underscoring its importance in high-value applications .

Properties

Molecular Formula |

C9H11F3N2OS |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

[3-ethoxy-5-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C9H11F3N2OS/c1-2-15-7-3-6(14-13)4-8(5-7)16-9(10,11)12/h3-5,14H,2,13H2,1H3 |

InChI Key |

ADBIPFFESXDOCK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)NN)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine

Nucleophilic Aromatic Substitution (NAS) with Hydrazine

The primary method for synthesizing this compound involves NAS, where a fluorine atom in a fluorinated aromatic precursor is displaced by hydrazine. The starting material, 3-ethoxy-5-(trifluoromethylthio)-2-fluorobenzene, is reacted with hydrazine hydrate in a polar aprotic solvent such as tetrahydrofuran (THF). This reaction proceeds at moderate temperatures (20–40°C) over 24–120 hours, achieving conversions exceeding 90%. The selectivity for fluorine displacement over other halogens (e.g., chlorine) is a hallmark of this method, minimizing by-products.

The reaction mechanism involves deprotonation of hydrazine to generate a nucleophilic hydrazide ion, which attacks the electron-deficient aromatic ring at the fluorine-bearing position. The ethoxy and trifluoromethylthio groups act as electron-withdrawing substituents, activating the ring for NAS.

Reaction Optimization and Process Parameters

Solvent Selection

Cyclic ethers, particularly THF, are optimal solvents for NAS due to their ability to stabilize transition states and enhance nucleophilicity. Comparative studies demonstrate that THF outperforms pyridine or ethanol in achieving >95% conversion while reducing side reactions.

Table 1: Solvent Performance in NAS Reactions

| Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| THF | 30 | 97 | 98 |

| Pyridine | 115 | 83 | 90 |

| Ethanol | 78 | 76 | 85 |

Temperature and Time Dependence

Reaction kinetics studies reveal that temperatures between 20–40°C maximize both conversion and selectivity. Elevated temperatures (>60°C) accelerate side reactions, such as hydrolysis of the trifluoromethylthio group, while lower temperatures (<15°C) impede reaction rates. A 72-hour reaction window balances completion and energy efficiency.

Industrial-Scale Adaptations

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on NAS Reactivity

| Compound | Substituents | Conversion (%) |

|---|---|---|

| 1-(3-Ethoxy-5-(CF3S)phenyl)hydrazine | -OEt, -SCF3 | 97 |

| 2,6-Dichloro-4-(CF3)phenylhydrazine | -Cl, -CF3 | 95 |

| 3-(CF3)phenylhydrazine | -CF3 | 88 |

Electron-withdrawing groups (e.g., -SCF3, -CF3) enhance NAS reactivity by polarizing the aromatic ring, while bulky substituents (e.g., -OEt) slightly sterically hinder the reaction.

Chemical Reactions Analysis

1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers

- 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine (C9H11F3N2OS, MW 252.26): This isomer differs in substituent positions (ethoxy at position 2, trifluoromethylthio at position 3).

- (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride (C7H7F3N2·HCl, MW 218.6): Lacks ethoxy and trifluoromethylthio groups but includes a protonated hydrazine (-NHNH3+Cl−). The absence of sulfur reduces lipophilicity, limiting its utility in hydrophobic drug design .

Functional Group Replacements

- (E)-1-(3-Trifluoromethylphenyl)-2-(1-p-tolylethylidene)hydrazine (C16H14F3N3, MW 305.3): Features an ethylidene hydrazine group instead of a free hydrazine, enabling conjugation with ketones. The trifluoromethyl group enhances metabolic stability but lacks the ethoxy-thio synergy for π-stacking interactions .

- Methyl 2-[1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)ethylidene]-1-hydrazinecarboxylate (C17H14ClF3N4O3, MW 438.8): Incorporates a pyridinyloxy group and a carbamate-functionalized hydrazine. The chlorine substituent increases electronegativity, but the bulky pyridine ring reduces solubility in non-polar media .

Physicochemical Properties

*Estimated LogP values based on substituent contributions.

- Lipophilicity : The trifluoromethylthio group (-SCF3) in the target compound increases LogP (2.8) compared to its positional isomer (LogP 2.5) due to enhanced hydrophobic interactions. The absence of -SCF3 in (3-(trifluoromethyl)phenyl)hydrazine hydrochloride reduces LogP to 1.2, limiting membrane permeability .

- Solubility: The ethoxy group improves aqueous solubility relative to non-ethoxy analogs like (E)-1-(3-trifluoromethylphenyl)hydrazine derivatives, which require organic solvents for synthesis .

Biological Activity

1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine is an organic compound notable for its unique structural features, which include a hydrazine functional group and substituents that enhance its chemical properties. This article provides an in-depth exploration of its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C9H11F3N2OS

- Molecular Weight : 252.26 g/mol

- Functional Groups : Hydrazine, ethoxy, trifluoromethylthio

The presence of the trifluoromethylthio group contributes to the compound's increased stability and lipophilicity, which are critical for its interactions with biological targets. The ethoxy group further influences its solubility and reactivity, making it a compound of interest in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature; however, compounds with similar structures often exhibit significant biological properties. Notably, hydrazine derivatives are recognized for their potential in enzyme inhibition and as probes in biological assays.

Potential Biological Applications

- Enzyme Inhibition : The hydrazine moiety can interact with enzyme active sites, potentially leading to inhibition of enzymatic activity. This interaction may be leveraged in the development of therapeutic agents targeting specific enzymes involved in disease pathways.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound may possess similar effects against various pathogens .

- Antioxidant Activity : Compounds with hydrazine structures are often evaluated for their antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Covalent Bond Formation : The hydrazine group may form covalent bonds with nucleophilic sites on enzymes or proteins, leading to functional modifications that alter their activity.

- Lipophilicity Influence : The trifluoromethylthio group enhances the compound's ability to penetrate lipid membranes, facilitating interactions with cellular components and targets.

Comparative Analysis with Similar Compounds

The following table summarizes some related compounds and their unique features compared to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine | Lacks ethoxy group | Potential enzyme inhibitor |

| 3-(Trifluoromethyl)phenylhydrazine | Lacks ethyl and ethoxy groups | Less lipophilic; lower biological activity |

| 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine | Contains dichloro substitution | Different reactivity; potential for varied biological effects |

This comparison indicates that the unique combination of substituents in this compound may provide distinct advantages for specific biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.